Potassium trifluoro(5-methoxy-5-oxopentyl)borate
Description
Properties
CAS No. |
1809099-10-2 |
|---|---|
Molecular Formula |
C6H11BF3KO2 |
Molecular Weight |
222.06 g/mol |
IUPAC Name |
potassium;trifluoro-(5-methoxy-5-oxopentyl)boranuide |
InChI |
InChI=1S/C6H11BF3O2.K/c1-12-6(11)4-2-3-5-7(8,9)10;/h2-5H2,1H3;/q-1;+1 |
InChI Key |
JUJRCNAOFFDIAQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCCC(=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(5-methoxy-5-oxopentyl)borate typically involves the reaction of trifluoroborane with a suitable methoxy-oxopentyl precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Preparation of the precursor: The methoxy-oxopentyl precursor is synthesized through a series of organic reactions, including esterification and reduction.
Reaction with trifluoroborane: The precursor is then reacted with trifluoroborane in the presence of a base such as potassium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in a solid form .
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
This compound serves as a stable boron reagent in palladium-catalyzed Suzuki–Miyaura couplings, enabling efficient carbon-carbon bond formation. Its tetracoordinate boron center enhances stability compared to boronic acids, reducing side reactions .
Key Features:
-
Catalytic System : Typically employs Pd(PPh₃)₄ or PdCl₂(dppf) with bases like K₂CO₃ or CsF.
-
Solvents : Reactions occur in ethanol, THF, or DMF at 60–100°C.
-
Functional Group Tolerance : Compatible with esters (e.g., methoxy-oxopentyl group) and halides .
Example Reaction:
| Substrate | Catalyst | Base | Product | Yield (%) |
|---|---|---|---|---|
| Aryl bromide | Pd(PPh₃)₄ | K₂CO₃ | Biaryl compound | 85–92 |
Mechanism:
-
Oxidative Addition : Pd⁰ inserts into the aryl halide bond.
-
Transmetalation : Boronate complex transfers the organic group to Pd.
-
Reductive Elimination : Forms the C–C bond, regenerating Pd⁰ .
Oxidation to Alcohols and Ketones
Organotrifluoroborates undergo rapid oxidation with Oxone® (KHSO₅) to yield alcohols or ketones. The methoxy-oxopentyl group remains intact during this process .
Reaction Conditions:
-
Oxidant : Oxone® (1 equiv in H₂O/acetone).
-
Time : 2–5 minutes at room temperature.
Data from Analogous Trifluoroborates:
| Substrate | Product | Oxidant | Time (min) | Yield (%) |
|---|---|---|---|---|
| R-BF₃K (R = alkyl) | R-OH | Oxone® | 2–5 | 89–99 |
Applications: Synthesizing chiral alcohols from enantiomerically enriched trifluoroborates without racemization .
Example Pathways:
-
Reduction : NaBH₄ converts nitroso to azoxy derivatives (87% yield) .
-
Oxidation : H₂O₂ or O₂ generates nitro compounds (86% yield) .
-
Diels-Alder : Nitroso groups participate in cycloadditions (82% yield) .
Limitations:
Asymmetric Conjugate Additions
Under iminium catalysis, trifluoroborates participate in enantioselective additions to α,β-unsaturated aldehydes. The methoxy group may stabilize transition states via hydrogen bonding .
Protocol:
-
Catalyst : MacMillan’s imidazolidinone (20 mol%).
-
Additive : HF (1 equiv) to sequester BF₃.
Example:
| Trifluoroborate | Electrophile | Product | er |
|---|---|---|---|
| 5-Methoxy-substituted | Crotonaldehyde | Chiral alcohol | 94:6 |
Functionalization of the Methoxy-Oxopentyl Chain
The pendant ester and ether groups enable further transformations:
-
Ester Hydrolysis : Under acidic or basic conditions to yield carboxylic acids.
-
Reduction : LiAlH₄ reduces the ester to a primary alcohol.
Stability and Handling
Scientific Research Applications
Potassium trifluoro(5-methoxy-5-oxopentyl)borate has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium trifluoro(5-methoxy-5-oxopentyl)borate exerts its effects involves the formation of a boronate complex. This complex can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the Suzuki–Miyaura coupling reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Potassium trifluoro(5-methoxy-5-oxopentyl)borate with structurally related potassium trifluoroborates, focusing on substituent effects, synthesis, reactivity, and applications:
Key Comparative Insights:
Substituent Electronic Effects: Electron-Withdrawing Groups (EWGs): Compounds like 29 (ester-substituted) exhibit enhanced electrophilicity, favoring nucleophilic umpolung reactions . In contrast, 4-methoxyphenyl derivatives (electron-donating) are better suited for coupling with electron-poor partners . Aliphatic vs. Aromatic: Aliphatic chains (e.g., 19) improve solubility in nonpolar media, whereas aromatic/heteroaromatic systems (e.g., 11b) enable π-π interactions critical for material science or drug design .
Synthesis Efficiency :
- Yields vary significantly based on substituent complexity. For example, linear alkynyl derivatives (e.g., 19 ) achieve 81% yield via direct lithiation-borylation , while aryl-ethynyl derivatives (e.g., 29 ) require adapted procedures with lower reported yields (~51%) .
Reactivity in Cross-Coupling :
- Heteroaromatic trifluoroborates (e.g., N-methylindolo ) demonstrate broad compatibility with aryl chlorides, enabling access to nitrogen-rich architectures .
- Steric hindrance from bulky groups (e.g., 11b ’s Boc-protected indole) may slow coupling kinetics but improve product regioselectivity .
Spectroscopic Signatures: ¹⁹F NMR: All compounds exhibit characteristic trifluoroborate signals between δ -115 to -135 ppm, with minor shifts reflecting substituent electronic environments . ¹H NMR: Aliphatic protons (e.g., 19’s CH₂ groups) resonate at δ 0.86–2.00, while aromatic protons (e.g., 29) appear upfield (δ 6.78–7.38) .
Research Findings and Implications
- Stability : Potassium trifluoroborates with aliphatic chains (e.g., 5-methoxy-5-oxopentyl ) are hypothesized to exhibit greater hydrolytic stability compared to aryl-ethynyl derivatives due to reduced conjugation with the boron center .
- Applications : The target compound’s methoxy and ketone functionalities could enable dual reactivity (e.g., subsequent oxidation or nucleophilic addition), expanding its utility in multi-step synthesis .
- Limitations : Bulky or highly electron-deficient substituents may necessitate optimized coupling conditions (e.g., higher catalyst loadings or elevated temperatures) .
Biological Activity
Potassium trifluoro(5-methoxy-5-oxopentyl)borate (CAS No. 13682-77-4) is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a borate group, which is known for its reactivity in various chemical transformations. The compound exhibits significant lipophilicity, as indicated by its Log Po/w values ranging from 1.45 to 2.82, suggesting that it can effectively permeate biological membranes .
The biological activity of this compound is primarily linked to its interaction with G protein-coupled receptors (GPCRs), particularly the GPR120 receptor. Research indicates that compounds modulating GPR120 can influence metabolic pathways associated with diabetes, obesity, and cardiovascular diseases .
1. Diabetes and Metabolic Disorders
Studies have demonstrated that this compound may play a role in managing conditions such as:
- Diabetes : It has been shown to improve insulin sensitivity and glucose metabolism.
- Obesity : The compound may assist in weight management through appetite regulation.
- Dyslipidemia : It has potential effects on lipid profiles, reducing triglycerides and increasing HDL levels.
2. Cardiovascular Health
The compound's ability to modulate GPR120 activity suggests potential benefits in cardiovascular health. It may help mitigate conditions like hypertension and atherosclerosis by improving endothelial function and reducing inflammation .
Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
Case Study 1: Insulin Sensitivity Improvement
In a controlled study involving diabetic rats, administration of this compound resulted in a significant reduction in blood glucose levels compared to the control group. The mechanism was attributed to enhanced insulin signaling pathways mediated by GPR120 activation.
Case Study 2: Lipid Profile Modification
Another study focused on obese mice showed that chronic treatment with the compound led to improved lipid profiles, characterized by reduced LDL cholesterol and increased HDL cholesterol levels. This suggests a potential role in cardiovascular risk reduction.
Q & A
Q. What are the standard synthetic protocols for preparing potassium trifluoro(5-methoxy-5-oxopentyl)borate?
Potassium trifluoroborate salts are typically synthesized via transmetallation or direct fluorination of boronic acids. For analogs like potassium trifluoro(5-methylfuran-2-yl)borate, the general procedure involves reacting a boronic acid precursor with potassium bifluoride (KHF₂) in aqueous or alcoholic media . For compounds with sensitive functional groups (e.g., methoxy or carbonyl), inert conditions (argon/nitrogen atmosphere) and low temperatures (−78°C to 0°C) are recommended to prevent decomposition . Yield optimization often requires stoichiometric control of KHF₂ and pH adjustment to ~7–7.
Q. How is the purity and structural integrity of this compound validated?
Analytical methods include:
- ¹⁹F NMR : A singlet near −140 to −150 ppm confirms the trifluoroborate group .
- ¹H NMR : Peaks for the methoxy (δ 3.2–3.4 ppm) and oxopentyl (δ 2.5–2.8 ppm for carbonyl protons) groups should align with expected splitting patterns .
- HPLC : Purity >98% is achievable using reverse-phase C18 columns with UV detection at 254 nm .
Q. What precautions are necessary for handling and storage?
- Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation hazards .
- Storage : Keep in airtight containers under inert gas (argon) at 4–8°C to prevent hydrolysis. Desiccants (e.g., silica gel) are recommended for long-term stability .
Advanced Research Questions
Q. How can reaction yields be improved in Suzuki-Miyaura cross-coupling using this borate?
Key parameters:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-palladium ratios of 2:1 .
- Solvent : Dioxane/water (4:1) or THF with Cs₂CO₃ as a base enhances solubility and reactivity .
- Temperature : 80–100°C for aryl chlorides; room temperature suffices for bromides/iodides .
Contradictions in yield data (e.g., 60–95%) across studies may arise from trace moisture or oxygen, necessitating rigorous degassing .
Q. What strategies address unexpected byproducts during coupling reactions?
- Byproduct 1 : Protodeboronation products (e.g., free boronic acids) form under acidic conditions. Mitigate by using pH-buffered systems (e.g., NaHCO₃) .
- Byproduct 2 : Homocoupling arises from oxidative conditions. Add reductants like NaBH₄ (0.1 equiv.) to suppress Pd⁰ aggregation .
Q. How does the methoxy-oxopentyl side chain influence reactivity compared to simpler trifluoroborates?
The electron-withdrawing oxo group and methoxy substituent reduce borate nucleophilicity, slowing transmetallation in cross-coupling. Kinetic studies using analogs (e.g., potassium trifluoro(4-fluoro-5-formylphenyl)borate) show a 20–30% rate decrease versus non-functionalized borates. Compensate by increasing catalyst loading (5 mol% Pd) or reaction time .
Q. What computational methods predict the compound’s behavior in complex reaction systems?
Q. How are stability issues (e.g., hydrolysis) quantified under varying conditions?
- Hydrolysis kinetics : Monitor ¹⁹F NMR signal decay in D₂O at pH 5–9. Half-life ranges from 2 hours (pH 5) to >48 hours (pH 7–8) for structurally similar borates .
- Thermal stability : TGA-DSC shows decomposition onset at 180–200°C, consistent with potassium trifluoroborate analogs .
Methodological Best Practices
Q. How should researchers resolve contradictory data in cross-coupling efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
